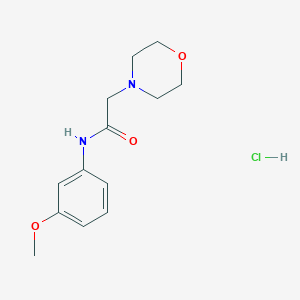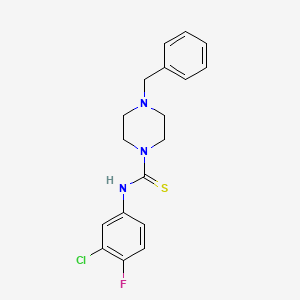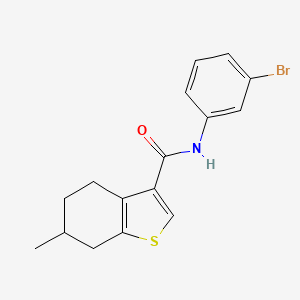![molecular formula C22H30N2O5S B4135907 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide](/img/structure/B4135907.png)
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide
説明
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-(2-methylphenoxy)butanamide, also known as N-Desethylamiodarone (DEA), is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. It is a metabolite of Amiodarone, an antiarrhythmic drug used to treat various types of cardiac arrhythmias. DEA has been found to possess antiarrhythmic properties, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of DEA is not fully understood, but it is believed to be similar to that of Amiodarone. DEA is thought to act by inhibiting the influx of calcium ions into cardiac cells, which can lead to the suppression of arrhythmias. It is also believed to have an effect on potassium channels in cardiac cells, which can further contribute to its antiarrhythmic properties.
Biochemical and Physiological Effects:
DEA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of other drugs. DEA has also been found to have an effect on the expression of various genes in cardiac cells, which can contribute to its antiarrhythmic properties.
実験室実験の利点と制限
DEA has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized, and its purity can be accurately determined. It has also been extensively studied, and its mechanism of action is well understood. However, there are limitations to its use in lab experiments. The compound can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.
将来の方向性
There are a number of future directions for research on DEA. One potential area of research is the development of new antiarrhythmic drugs based on the structure of DEA. Another area of research is the potential use of DEA in the treatment of other conditions such as cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of DEA and its effects on gene expression in cardiac cells.
科学的研究の応用
DEA has been extensively studied for its potential therapeutic properties. It has been found to possess antiarrhythmic properties, and its mechanism of action has been studied in detail. DEA has also been studied for its potential use in the treatment of other conditions such as cancer and neurodegenerative diseases.
特性
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-4-(2-methylphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-5-24(6-2)30(26,27)18-13-14-21(28-4)19(16-18)23-22(25)12-9-15-29-20-11-8-7-10-17(20)3/h7-8,10-11,13-14,16H,5-6,9,12,15H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVUPNSHWFUFQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CCCOC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-cyclohexyl-N'-{3-[4-(4-ethoxyphenyl)-1-piperazinyl]propyl}thiourea](/img/structure/B4135871.png)
![3-isopropyl 6-methyl 2,7-dimethyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B4135874.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B4135889.png)
![4-methyl-2-[2-(4-morpholinyl)ethoxy]quinoline hydrochloride](/img/structure/B4135893.png)
![N-[(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-4-fluorobenzamide](/img/structure/B4135897.png)
![(4-nitrophenyl){2-[(3-pyridinylmethyl)amino]ethyl}amine](/img/structure/B4135899.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4135909.png)

